N-(2,5-dimethylphenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
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Properties
Molecular Formula |
C18H19N5OS |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)-2-[(4-methyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C18H19N5OS/c1-12-7-8-13(2)15(10-12)20-16(24)11-25-18-22-21-17(23(18)3)14-6-4-5-9-19-14/h4-10H,11H2,1-3H3,(H,20,24) |
InChI Key |
YJKMVTQICAEAMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(N2C)C3=CC=CC=N3 |
Origin of Product |
United States |
Biological Activity
N-(2,5-dimethylphenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanism of action, and therapeutic potential based on diverse research findings.
Chemical Structure and Properties
The compound features a triazole ring and a sulfanyl group, which are critical for its interaction with biological targets. Its molecular formula is with a molecular weight of approximately 353.4 g/mol. The presence of multiple functional groups allows for diverse biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and drug-resistant Candida species. These findings suggest that the compound could serve as a potential scaffold for developing new antimicrobial agents .
Anticancer Activity
Several studies have investigated the anticancer potential of this compound. It has demonstrated cytotoxic effects against various cancer cell lines, including A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cells. The structure-activity relationship (SAR) analyses indicate that modifications in the phenyl and triazole rings can enhance its anticancer activity. For instance, compounds with specific substitutions on the triazole ring exhibited lower IC50 values, indicating higher potency against cancer cells .
The mechanism by which this compound exerts its biological effects involves several pathways:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation and survival pathways.
- Induction of Apoptosis : Studies suggest that it can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Antioxidant Properties : The compound's structure may confer antioxidant capabilities, reducing oxidative stress in cells and contributing to its protective effects against various diseases .
Synthesis and Derivatives
The synthesis of this compound involves multi-step reactions that allow for the generation of various derivatives tailored for specific biological activities. This flexibility in synthesis is crucial for optimizing its therapeutic efficacy and minimizing potential side effects .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds highlights the unique properties of this compound:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-(2-methylphenyl)-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | C18H19N5OS | Similar triazole and sulfanyl groups; different aryl substituents |
| N-cyclohexyl-N-(p-tolyl)-2-{[4-pyridyl]-4H-triazol}-3-thiol | C18H20N6S | Contains a cyclohexane ring; different nitrogen substitution patterns |
| 4-Amino-N-(phenyl)-5-pyridinoyl-thioacetamides | C17H17N5OS | Different amino group positioning; explored for anti-inflammatory activity |
Case Studies
Recent studies have documented the successful application of this compound in preclinical models:
- Anticancer Efficacy : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity in vitro against several cancer cell lines with IC50 values lower than established chemotherapeutics.
- Antimicrobial Testing : Another investigation revealed that certain derivatives showed enhanced activity against resistant strains of bacteria and fungi compared to standard treatments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
